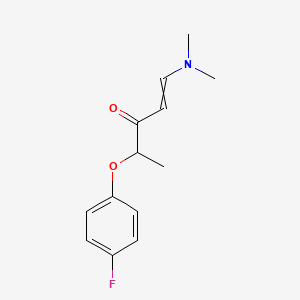
1-(Dimethylamino)-4-(4-fluorophenoxy)pent-1-en-3-one
Cat. No. B8763958
M. Wt: 237.27 g/mol
InChI Key: SIJZGDNPBRHVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05905079
Procedure details


A mixture of 3-(4-fluorophenoxy)-2-butanone (18.72 g) and N,N-dimethylformamide dimethylacetal (12.5 g) was heated under argon in an oil bath at 120° C. for 14 hours. The methanol produced in the reaction was removed under reduced pressure and the residual oil was precipitated with cold hexane and kept at 4° C. overnight to give 4-(4-fluorophenoxy)-1-(dimethylamino)-1-penten-3-one as an orange solid. Yield 19.97 g.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH:7]([CH3:11])[C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.CO[CH:16](OC)[N:17]([CH3:19])[CH3:18]>CO>[F:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH:7]([CH3:11])[C:8](=[O:10])[CH:9]=[CH:16][N:17]([CH3:19])[CH3:18])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18.72 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(OC(C(C)=O)C)C=C1
|
|
Name
|
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(N(C)C)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residual oil was precipitated with cold hexane
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(OC(C(C=CN(C)C)=O)C)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
